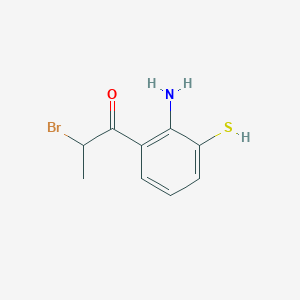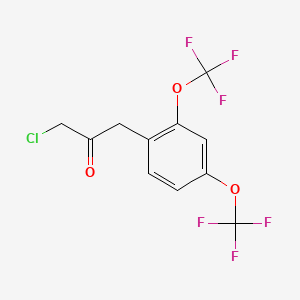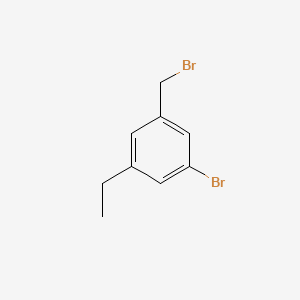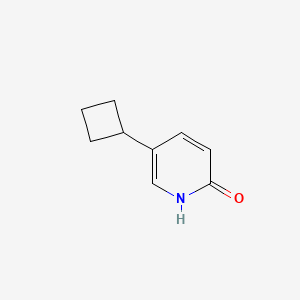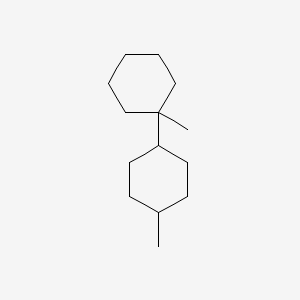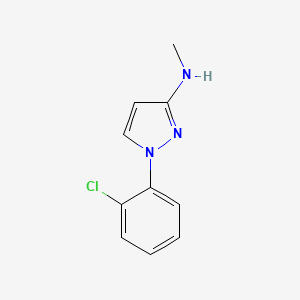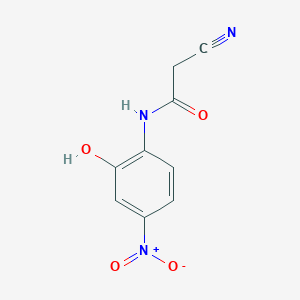![molecular formula C14H13Cl4N B14064130 [2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)
[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures to ensure selective chlorination
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high purity levels. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.
化学反応の分析
Types of Reactions
[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the dimethylamine group.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and dimethylamine group play crucial roles in its binding affinity and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4,6-Trichlorophenol: Shares the trichlorocyclohexadienyl structure but lacks the dimethylamine group.
Chlorpromazine: Contains a similar phenyl structure with chlorine atoms but has different substituents and pharmacological properties.
Uniqueness
The uniqueness of [2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine lies in its specific combination of chlorine atoms and the dimethylamine group, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
特性
分子式 |
C14H13Cl4N |
|---|---|
分子量 |
337.1 g/mol |
IUPAC名 |
2-chloro-N,N-dimethyl-4-(2,4,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)13-4-3-8(5-10(13)16)14-11(17)6-9(15)7-12(14)18/h3-7,11,14H,1-2H3 |
InChIキー |
PVADFBOICDFBOL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=C1)C2C(C=C(C=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


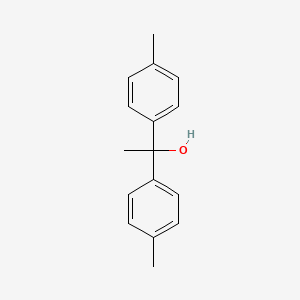
![cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14064066.png)
![Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate](/img/structure/B14064068.png)
